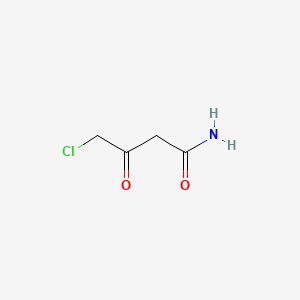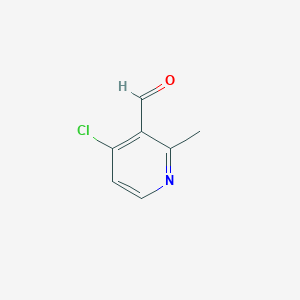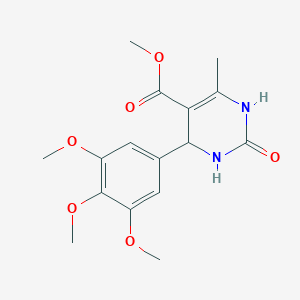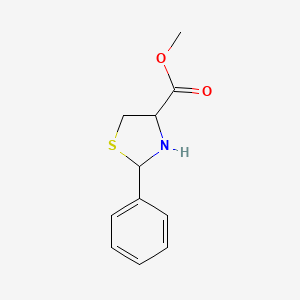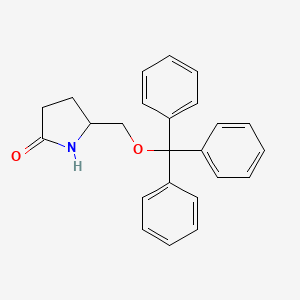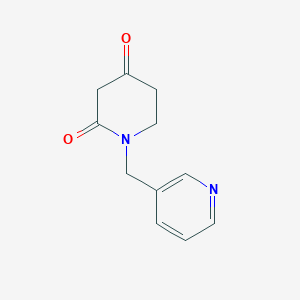![molecular formula C18H28O6 B8796842 (3aR,5S,6S,6aR)-5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol](/img/structure/B8796842.png)
(3aR,5S,6S,6aR)-5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3aR,5S,6S,6aR)-5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol: is a derivative of glucose, characterized by the presence of cyclohexylidene groups at the 1,2 and 5,6 positions of the glucofuranose ring. This compound is known for its stability and unique chemical properties, making it a valuable intermediate in various chemical syntheses .
準備方法
Synthetic Routes and Reaction Conditions: (3aR,5S,6S,6aR)-5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol is typically synthesized through the reaction of alpha-D-glucofuranose with cyclohexanone in the presence of an acid catalyst. The reaction involves the formation of cyclic ketals at the 1,2 and 5,6 positions of the glucofuranose ring .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with optimization for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency .
化学反応の分析
Types of Reactions: (3aR,5S,6S,6aR)-5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups at specific positions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Chemistry: (3aR,5S,6S,6aR)-5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol is used as a protecting group in carbohydrate chemistry, allowing selective reactions at other positions of the sugar molecule .
Biology and Medicine: The compound serves as an intermediate in the synthesis of various biologically active molecules, including antiviral and anticancer agents .
Industry: In the industrial sector, it is utilized in the production of fine chemicals and pharmaceuticals, where its stability and reactivity are advantageous .
作用機序
The mechanism of action of (3aR,5S,6S,6aR)-5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol primarily involves its role as a protecting group. By forming stable cyclic ketals, it prevents unwanted reactions at the protected positions, allowing selective modifications elsewhere on the molecule .
類似化合物との比較
1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: Similar in structure but uses isopropylidene groups instead of cyclohexylidene
1,23,4-Di-O-isopropylidene-alpha-D-galactopyranose: Another derivative with isopropylidene groups but on a different sugar
Uniqueness: (3aR,5S,6S,6aR)-5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol is unique due to its cyclohexylidene groups, which provide enhanced stability and distinct reactivity compared to other protecting groups .
特性
分子式 |
C18H28O6 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
(3aR,5S,6S,6aR)-5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol |
InChI |
InChI=1S/C18H28O6/c19-13-14(12-11-20-17(22-12)7-3-1-4-8-17)21-16-15(13)23-18(24-16)9-5-2-6-10-18/h12-16,19H,1-11H2/t12?,13-,14+,15+,16+/m0/s1 |
InChIキー |
XEYVZLZWQFLSDZ-GJFSAVBPSA-N |
異性体SMILES |
C1CCC2(CC1)OCC(O2)[C@@H]3[C@@H]([C@@H]4[C@H](O3)OC5(O4)CCCCC5)O |
正規SMILES |
C1CCC2(CC1)OCC(O2)C3C(C4C(O3)OC5(O4)CCCCC5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


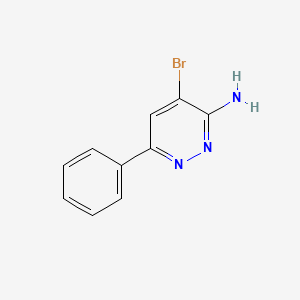
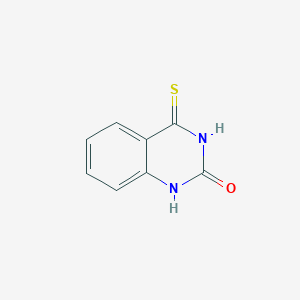

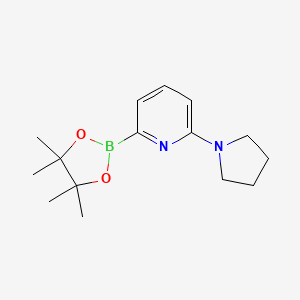
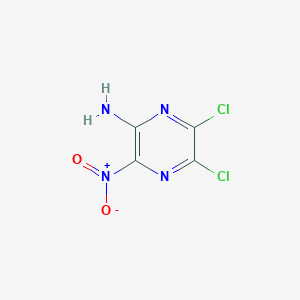
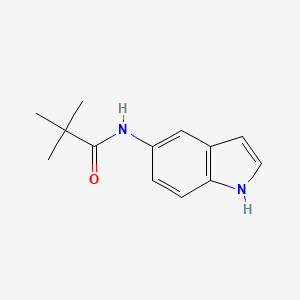
![5-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B8796808.png)
